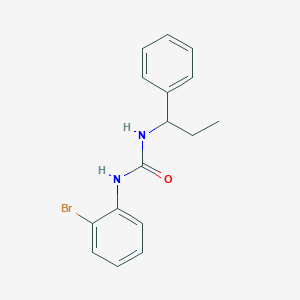
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea
Overview
Description
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea, also known as BPPU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPPU is an organic compound that belongs to the class of ureas, which are widely used in the synthesis of various organic compounds.
Scientific Research Applications
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been studied extensively for its potential applications in various fields such as drug discovery, material science, and catalysis. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been used as a ligand in the synthesis of various metal complexes that exhibit catalytic activity. These complexes have been shown to catalyze various reactions such as oxidation, reduction, and hydrogenation. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been used in the synthesis of various polymers and materials that exhibit unique properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-(1-phenylpropyl)urea is not fully understood, but it is believed to act by inhibiting the activity of enzymes and proteins. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been shown to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been shown to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been shown to exhibit various biochemical and physiological effects such as inhibition of enzymes, cytotoxicity, and anti-inflammatory activity. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been shown to exhibit antifungal and antibacterial activity, which may have potential applications in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has several advantages as a research tool, including its high yield, stability, and ease of synthesis. However, N-(2-bromophenyl)-N'-(1-phenylpropyl)urea also has some limitations, such as its limited solubility in water and its potential toxicity. Care should be taken when handling N-(2-bromophenyl)-N'-(1-phenylpropyl)urea in the lab, and appropriate safety measures should be followed.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-N'-(1-phenylpropyl)urea. One area of research is the development of new drugs based on N-(2-bromophenyl)-N'-(1-phenylpropyl)urea that exhibit improved activity and selectivity. Another area of research is the synthesis of new metal complexes and materials based on N-(2-bromophenyl)-N'-(1-phenylpropyl)urea that exhibit unique properties. Additionally, the mechanism of action of N-(2-bromophenyl)-N'-(1-phenylpropyl)urea needs to be further elucidated in order to fully understand its biological activity.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(1-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-2-14(12-8-4-3-5-9-12)18-16(20)19-15-11-7-6-10-13(15)17/h3-11,14H,2H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXADNKVHFJNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(1-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(4-chlorophenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4286091.png)
![methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4286096.png)
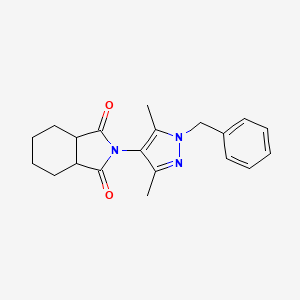
![3-(4-fluorophenyl)-N-[1-[3-(4-fluorophenyl)acryloyl]-3-methyl-2(1H)-pyridinylidene]acrylamide](/img/structure/B4286103.png)
![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)
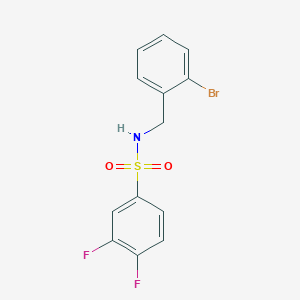
![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)
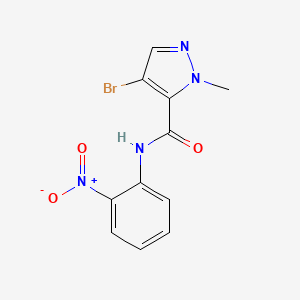
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4286152.png)
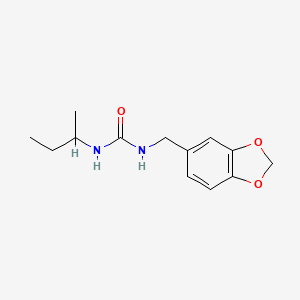
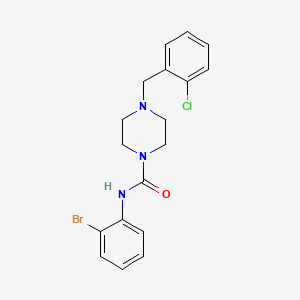

![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)